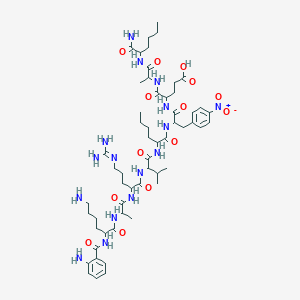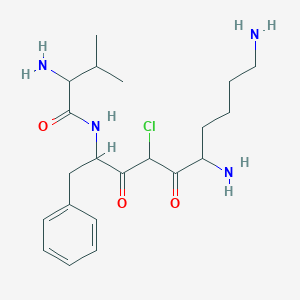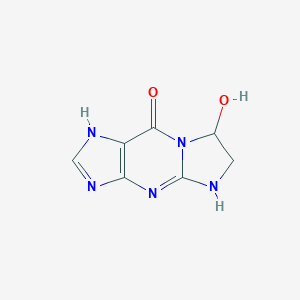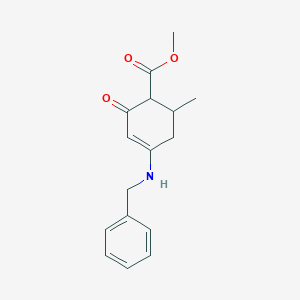 sulfide CAS No. 146335-11-7](/img/structure/B115407.png)
[2-(Fluoroacetyl)phenyl](methoxymethyl) sulfide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-(Fluoroacetyl)phenyl](methoxymethyl) sulfide, commonly known as FPS, is a chemical compound that has been extensively studied for its potential applications in scientific research. FPS is a sulfur-containing organofluorine compound that has been shown to exhibit a variety of interesting properties that make it an attractive candidate for use in a range of different research fields.
作用机制
The mechanism of action of FPS is not yet fully understood, but it is thought to involve the covalent modification of sulfur-containing amino acids in proteins. This modification can lead to changes in protein function and activity, which can in turn affect a wide range of biological processes.
Biochemical and Physiological Effects:
Studies have shown that FPS can have a variety of biochemical and physiological effects, depending on the specific target it interacts with. For example, FPS has been shown to inhibit the activity of certain enzymes involved in the biosynthesis of important biological molecules like lipids and nucleotides. It has also been shown to affect the function of certain ion channels and transporters, which can have a range of effects on cellular signaling and metabolism.
实验室实验的优点和局限性
One of the main advantages of using FPS in lab experiments is its versatility and specificity. Because FPS can interact with a wide range of biological targets, it can be used to study a variety of different biological processes. Additionally, FPS is a relatively stable compound that can be easily synthesized and stored for later use.
However, there are also some limitations to using FPS in lab experiments. One of the main limitations is that its effects can be difficult to predict, as they can vary depending on the specific target being studied. Additionally, the covalent modification of sulfur-containing amino acids can be irreversible, which can make it difficult to control the duration and intensity of FPS's effects.
未来方向
There are a number of different future directions that could be pursued in the study of FPS and its potential applications in scientific research. One possible direction is the development of new synthetic methods for producing FPS and related compounds, which could help to expand the range of potential applications for these compounds.
Another possible direction is the further elucidation of FPS's mechanism of action and its effects on different biological targets. This could help to shed light on the role of sulfur-containing compounds in biological systems and could lead to the development of new drugs and therapies for a range of different diseases.
Overall, the study of [2-(Fluoroacetyl)phenyl](methoxymethyl) sulfide represents an exciting and promising area of research that has the potential to yield important insights into the workings of biological systems. By continuing to explore the properties and applications of this compound, researchers may be able to unlock new avenues for understanding and treating a wide range of different diseases and conditions.
合成方法
The synthesis of FPS is typically achieved through a multi-step process that involves the reaction of various reagents under carefully controlled conditions. One common method involves the reaction of 2-fluoroacetophenone with methoxymethyl chloride in the presence of a base, followed by the addition of thionyl chloride to produce the final product.
科学研究应用
FPS has been shown to have a number of potential applications in scientific research, particularly in the fields of chemical biology and medicinal chemistry. One of the most promising applications of FPS is as a tool for studying the role of sulfur-containing compounds in biological systems. FPS has been shown to interact with a number of different biological targets, including enzymes, receptors, and transporters, making it a versatile and valuable research tool.
属性
CAS 编号 |
146335-11-7 |
|---|---|
产品名称 |
[2-(Fluoroacetyl)phenyl](methoxymethyl) sulfide |
分子式 |
C10H11FO2S |
分子量 |
214.26 g/mol |
IUPAC 名称 |
2-fluoro-1-[2-(methoxymethylsulfanyl)phenyl]ethanone |
InChI |
InChI=1S/C10H11FO2S/c1-13-7-14-10-5-3-2-4-8(10)9(12)6-11/h2-5H,6-7H2,1H3 |
InChI 键 |
WQTBHFNAWQNWQF-UHFFFAOYSA-N |
SMILES |
COCSC1=CC=CC=C1C(=O)CF |
规范 SMILES |
COCSC1=CC=CC=C1C(=O)CF |
同义词 |
Ethanone, 2-fluoro-1-[2-[(methoxymethyl)thio]phenyl]- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




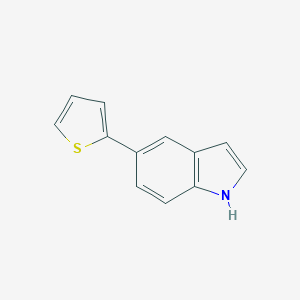
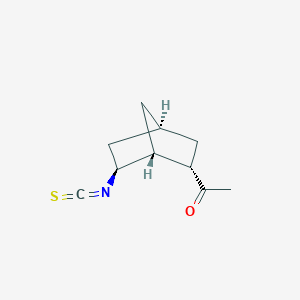
acetate](/img/structure/B115330.png)

![4-[(2S)-1-Acetoxy-2-propanyl]benzoic acid](/img/structure/B115339.png)


![[2-[(2-Methylpropan-2-yl)oxy]-1-(2-nitrophenyl)-2-oxoethyl] 4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B115345.png)
